
7-ethyl-3,4-dihydro-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:
Formation of Isoquinoline Derivative: The starting material is often an isoquinoline derivative, which undergoes alkylation at the nitrogen atom.
Reduction Process: The isoquinoline derivative is then reduced to form the dihydroisoquinoline structure.
Ethylation: Ethylation of the dihydroisoquinoline compound is performed to introduce the ethyl group at the 7-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivative.
Reduction: Further reduction can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated isoquinoline derivatives.
Substitution Products: Halogenated or alkylated isoquinolines.
科学的研究の応用
7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it useful in studying biological systems.
Medicine: It has potential therapeutic applications, including antitumor and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one is structurally similar to other isoquinoline derivatives, such as 7-methyl-3,4-dihydro-2H-isoquinolin-1-one and 3,4-dihydro-2H-isoquinolin-1-one. the presence of the ethyl group at the 7-position imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, stability, and biological activity.
類似化合物との比較
7-Methyl-3,4-dihydro-2H-isoquinolin-1-one
3,4-Dihydro-2H-isoquinolin-1-one
7-Propyl-3,4-dihydro-2H-isoquinolin-1-one
7-Butyl-3,4-dihydro-2H-isoquinolin-1-one
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
7-ethyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
InChIキー |
HVHXCXRXXAYDHA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(CCNC2=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



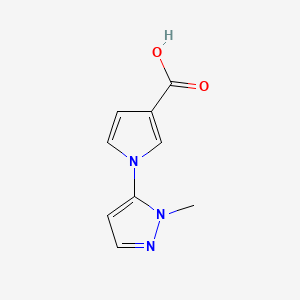
![Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B15356252.png)


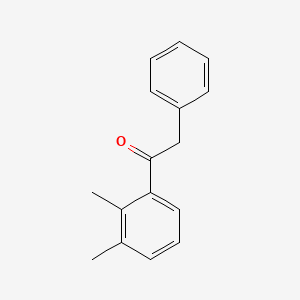
![Spiro[4.5]decan-8-yl methanesulfonate](/img/structure/B15356270.png)
![1-[[1-(4-Nitrophenyl)piperidin-4-yl]amino]propan-2-ol](/img/structure/B15356278.png)
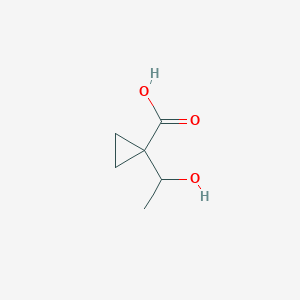
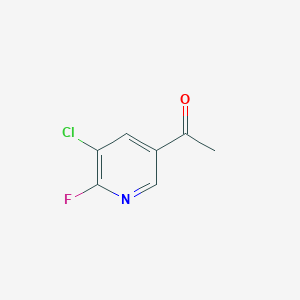

![Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)
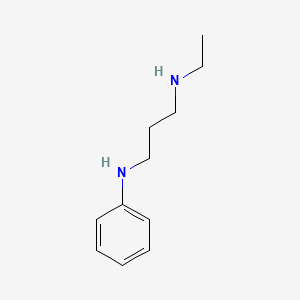
![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
